molecular formula C8H14N2OS B1207748 3-Morpholinopropyl isothiocyanate CAS No. 32813-50-6

3-Morpholinopropyl isothiocyanate

Cat. No.: B1207748
CAS No.: 32813-50-6
M. Wt: 186.28 g/mol
InChI Key: BCEFDMYFAAAFPE-UHFFFAOYSA-N
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Description

3-Morpholinopropyl isothiocyanate (3-MPITC) is an organosulfur compound that is widely used in organic synthesis and laboratory experiments. It is a versatile reagent that can be used in a range of reactions, including nucleophilic substitution, alkylation, and Michael addition. 3-MPITC is also known as this compound, 3-Morpholinopropylthiocyanate, and 3-Morpholinopropylthioisothiocyanate.

Scientific Research Applications

Cancer Chemoprevention

3-Morpholinopropyl isothiocyanate (3MP-ITC) has been identified as a potent inducer of detoxifying and antioxidant enzymes, mediated through the NF-E2-related factor-2 (Nrf2) pathway. This pathway is crucial in cancer chemoprevention. Keum et al. (2007) demonstrated that 3MP-ITC induces Nrf2-dependent antioxidant response element-mediated enzymes both in vitro and in vivo, suggesting its potential as a cancer chemopreventive agent (Keum et al., 2007).

Medicinal Chemistry Building Blocks

3MP-ITC is relevant in the synthesis of various medicinal compounds. For instance, Walker et al. (2012) described the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, a novel morpholine-based building block, demonstrating the utility of morpholine derivatives in medicinal chemistry (Walker et al., 2012).

DNA Interaction Studies

In the field of biochemistry, 3MP-ITC derivatives have been used to study DNA interactions. Ü. Demirbaş et al. (2019) synthesized novel zinc(II) and copper(II) phthalocyanines substituted with 3MP-ITC derivatives and investigated their interaction with CT-DNA, highlighting the potential applications in anticancer drug development (Demirbaş et al., 2019).

Application in Synthesis and Crystallography

The versatility of 3MP-ITC extends to its role in synthesis and crystallography. Razak et al. (2015) explored the synthesis and structural investigation of compounds containing 3MP-ITC, demonstrating its utility in the formation of complex molecular structures (Razak et al., 2015).

Anti-inflammatory Activities

3MP-ITC and its analogs have also shown significant anti-inflammatory activities. A study by Prawan et al. (2009) revealed that these compounds inhibit NF-kappaB-mediated pro-inflammatory gene transcription, suggesting their potential use in anti-inflammatory therapies (Prawan et al., 2009).

Safety and Hazards

The safety data sheet for propyl isothiocyanate, a related compound, suggests that isothiocyanates may pose certain hazards, although specific information for 3-Morpholinopropyl isothiocyanate was not found .

Future Directions

3-Morpholinopropyl isothiocyanate has been identified as a strong inducer of Nrf2-dependent ARE-mediated detoxifying/antioxidant enzymes in vitro and in vivo via the Nrf2 signaling pathway coupled with GSH depletion and activation of multiple signaling kinase pathways . This suggests potential applications in cancer chemoprevention .

Biochemical Analysis

Biochemical Properties

3-Morpholinopropyl isothiocyanate plays a crucial role in biochemical reactions by inducing the antioxidant response element-dependent Nrf2-mediated detoxifying and antioxidant enzymes . It interacts with various enzymes and proteins, including NAD(P)H:quinone oxidoreductase-1, UDP-glucuronosyl transferase, and heme oxygenase-1 . These interactions are primarily mediated through the Nrf2 signaling pathway, which is activated upon the compound’s exposure to cells . The compound also depletes intracellular glutathione levels, further enhancing its detoxifying effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In HepG2C8 cells, it induces the expression of Nrf2 protein and suppresses Kelch-like ECH-associated protein 1, leading to increased nuclear accumulation of Nrf2 . This activation results in the upregulation of detoxifying and antioxidant enzymes, which protect cells from oxidative stress and potential carcinogens . Additionally, the compound activates ERK1/2 and JNK1/2 signaling pathways, influencing cell signaling and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Nrf2 signaling pathway. Upon exposure, the compound induces the expression of Nrf2 protein while suppressing Kelch-like ECH-associated protein 1 . This suppression leads to the nuclear accumulation of Nrf2, which binds to the antioxidant response element and activates the transcription of detoxifying and antioxidant enzymes . The compound also activates ERK1/2 and JNK1/2 pathways, further enhancing its effects on gene expression and cellular protection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods . Long-term exposure to the compound in vitro and in vivo has shown sustained induction of detoxifying and antioxidant enzymes, indicating its potential for prolonged cellular protection . The compound’s effects may diminish over time due to cellular adaptation and feedback mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces detoxifying and antioxidant enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with detoxifying and antioxidant enzymes . It induces the expression of enzymes such as NAD(P)H:quinone oxidoreductase-1, UDP-glucuronosyl transferase, and heme oxygenase-1, which play crucial roles in metabolizing and detoxifying harmful compounds . The compound also affects metabolic flux and metabolite levels, contributing to its overall detoxifying effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy in inducing detoxifying and antioxidant enzymes .

Properties

IUPAC Name

4-(3-isothiocyanatopropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEFDMYFAAAFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186491
Record name 3-Morpholinopropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32813-50-6
Record name 3-Morpholinopropyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32813-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Morpholinopropyl isothiocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Morpholinopropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Morpholino)propyl isothiocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 3-Morpholinopropyl isothiocyanate (3MP-ITC) interacts with the cellular machinery by inducing the Nrf2 signaling pathway. [, ] This pathway is responsible for regulating the expression of antioxidant and detoxifying enzymes. 3MP-ITC achieves this by:

  • Increasing the levels of Nrf2 protein through post-translational modifications, likely by inhibiting its degradation. [, ]
  • Activating multiple signaling pathways including ERK1/2, JNK1/2, PKC, and PI3K, which contribute to the activation of the antioxidant response element (ARE). [, ]
  • Depleting intracellular glutathione (GSH) levels, which may further activate Nrf2 as a protective response. [, ]

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